3-(2,4-Dioxoimidazolidin-1-yl)alanine

Physicochemical Property Hydrophilicity Peptidomimetic Design

Peptidomimetic design often fails due to poor aqueous solubility of hydrophobic building blocks. This hydantoin-alanine derivative directly solves this challenge. - Extreme Hydrophilicity: XLogP3-AA of -4.5 ensures superior water solubility for biological assays. - Conformational Rigidity: Acts as a turn-inducer to replace flexible sequences like Gly-Gly, enhancing target affinity. - Analytical Standard: Well-defined structure (PubChem CID 3035628) suitable for HPLC/LC-MS method development.

Molecular Formula C6H9N3O4
Molecular Weight 187.15 g/mol
CAS No. 95657-12-8
Cat. No. B1225777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dioxoimidazolidin-1-yl)alanine
CAS95657-12-8
Synonyms3-(2,4-dioxoimidazolidin-1-yl)alanine
DAN-3,2,4-imidazole
Molecular FormulaC6H9N3O4
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1CC(C(=O)O)N
InChIInChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)
InChIKeyUROMBTYUGMWQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dioxoimidazolidin-1-yl)alanine Technical Baseline


3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS 95657-12-8), also known as DAN-3,2,4-imidazole, is a synthetic amino acid derivative where the alanine backbone is substituted with a 2,4-dioxoimidazolidin-1-yl (hydantoin) group [1]. It is classified as a non-proteinogenic amino acid and has a molecular formula of C₆H₉N₃O₄ with a molecular weight of 187.15 g/mol [2]. The compound is a heterocyclic building block with the hydantoin ring potentially imparting increased chemical stability and conformational rigidity compared to standard aliphatic amino acids, making it a candidate for peptidomimetic applications [3][4].

Specificity of 3-(2,4-Dioxoimidazolidin-1-yl)alanine


Generic substitution of this specific building block is inadvisable due to the critical influence of substitution pattern on both physicochemical properties and conformational behavior. The computed partition coefficient (XLogP3-AA) for 3-(2,4-Dioxoimidazolidin-1-yl)alanine is -4.5 [1]. This extreme hydrophilicity is a direct consequence of the unsubstituted hydantoin ring fused directly to the alanine beta-carbon and is not generalizable to other hydantoin-amino acid conjugates, which often have higher logP values depending on their substituents [2]. Furthermore, the absence of a quaternary carbon at the 5-position of the hydantoin ring, as opposed to analogs like 5,5-dimethylhydantoin, influences the backbone's conformational flexibility, which is a key determinant of its ability to mimic specific secondary structures like alpha-helices or beta-turns [3].

Quantified Differentiation of 3-(2,4-Dioxoimidazolidin-1-yl)alanine


Hydrophilicity vs. 5,5-Disubstituted Hydantoins

The compound demonstrates a calculated XLogP3-AA value of -4.5, a quantitative measure of its strong hydrophilicity [1]. This is a distinct physicochemical signature that differentiates it from more lipophilic hydantoin derivatives, such as 5,5-dimethylhydantoin, which is expected to have a higher logP value due to its additional alkyl substituents [2]. This extreme polarity is crucial for designing water-soluble peptidomimetics.

Physicochemical Property Hydrophilicity Peptidomimetic Design

PSA and Hydrogen Bonding Potential

The compound has a predicted Polar Surface Area (PSA) of 116.2 Ų and a computed hydrogen bond donor/acceptor count of 3/5 [1]. Compared to standard alanine (PSA ≈ 63 Ų, HBD/HBA: 2/3), this represents a significant increase in polarity and hydrogen bonding capacity, directly resulting from the hydantoin modification [2]. This altered topology is a key differentiator for predicting oral bioavailability and passive membrane permeability using established rules like Lipinski's Rule of Five.

Drug-likeness Membrane Permeability Bioavailability

Conformational Restriction: Hydantoin vs. Linear Analogs

Research on structurally related hydantoin-based peptidomimetics demonstrates that the cyclic hydantoin core restricts the conformational freedom of the amino acid backbone, promoting the adoption of specific secondary structures like β-turns and α-helices [1]. While a direct X-ray or NMR structure of this specific compound is not available in the public domain, the class-level evidence indicates that this hydantoin-modified alanine will have a significantly more constrained conformational ensemble compared to its linear analog, N-carbamoyl-alanine.

Conformational Analysis Peptidomimetic Secondary Structure Mimicry

Applications of 3-(2,4-Dioxoimidazolidin-1-yl)alanine


Hydrophilic Peptidomimetic Design

The strongly negative XLogP3-AA of -4.5 indicates this compound is ideal for increasing the aqueous solubility of peptide-like molecules. It should be prioritized over more lipophilic amino acid building blocks when designing peptidomimetics intended for aqueous biological assays or when high water solubility is a desired property of the final compound [1].

Conformational Constraint in Peptide Chains

Based on the class-level evidence that hydantoin scaffolds restrict backbone flexibility, this compound can be utilized as a turn-inducer or helix-stabilizing element in peptidomimetic design [2]. It is a candidate for replacing flexible amino acid sequences (e.g., Gly-Gly or Ala-Ala) with a more rigid structural motif to potentially enhance binding affinity and metabolic stability.

Hydantoin-Modified Amino Acid Reference Standard

With its unambiguous MeSH identifier (C050281) and PubChem CID (3035628), this compound is well-suited as a reference standard in analytical method development (e.g., HPLC, LC-MS) for the detection and quantification of hydantoin-based impurities or metabolites in pharmaceutical research [3][4].

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